N-(3,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and distinct phenyl and fluorophenyl substituents. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carboxamide Group: This is achieved through reactions with carboxylic acid derivatives or amides.
Attachment of Phenyl and Fluorophenyl Groups: These groups are introduced via substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group, leading to the formation of amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The precise pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)acrylamide
- N-(3,4-Dimethylphenyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(3,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25FN2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-15-3-8-20(13-16(15)2)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-4-6-19(22)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
ABWIHAVEEFAHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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